Tetryl appears as a yellow crystalline solid high explosive. Toxic by ingestion and skin absorption. A skin irritant. Will explode if heated above 370°F. Used as a detonating explosive. The primary hazard is the blast of an instantaneous explosion and not flying projectiles and fragments.
N-methyl-N-picrylnitramine is a nitramine that is methylamine in which one of the hydrogens attached to the nitrogen is substituted by a nitro group while the other is substituted by a 2,4,6-trinitrophenyl group. A yellow crystalline powder, it is a high explosive, capable of being detonated by friction, shock, or a spark. It has a role as an explosive.
(NO2)3C6H2N(CH3)NO2
C7H5N5O8
Tetryl
CAS No.: 479-45-8
Cat. No.: VC1568558
Molecular Formula: C7H5N5O8
(NO2)3C6H2N(CH3)NO2
C7H5N5O8
Molecular Weight: 287.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 479-45-8 |
|---|---|
| Molecular Formula | C7H5N5O8 (NO2)3C6H2N(CH3)NO2 C7H5N5O8 |
| Molecular Weight | 287.14 g/mol |
| IUPAC Name | N-methyl-N-(2,4,6-trinitrophenyl)nitramide |
| Standard InChI | InChI=1S/C7H5N5O8/c1-8(12(19)20)7-5(10(15)16)2-4(9(13)14)3-6(7)11(17)18/h2-3H,1H3 |
| Standard InChI Key | AGUIVNYEYSCPNI-UHFFFAOYSA-N |
| SMILES | CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
| Boiling Point | 356 to 374 °F at 760 mm Hg (Explodes) (NIOSH, 2016) 187 °C (explodes) 356-374°F (Explodes) |
| Colorform | Colorless to yellow, crystalline solid MONOCLINIC CRYSTALS |
| Flash Point | Explodes (NIOSH, 2016) Flash point: explodes in air at 187C explodes in air at 187 °C Explodes |
| Melting Point | 268 °F (NIOSH, 2016) 131.5 °C 130-132 °C 130 °C 268°F |
Introduction
Chemical Structure and Physical Properties
Tetryl (C₇H₅N₅O₈) is a nitramine explosive compound with a distinctive molecular structure containing a benzene ring with multiple nitro groups. The formal chemical name is N-methyl-N-(2,4,6-trinitrophenyl)nitramide, highlighting its structural composition of a trinitrophenyl group with a methylnitramine substituent . This combination of nitro groups gives tetryl its explosive characteristics and distinctive yellow appearance.
Physical Properties
Tetryl presents as a yellow crystalline solid with the following physical characteristics:
| Property | Value |
|---|---|
| Appearance | Yellow crystalline solid |
| Odor | Odorless |
| Density | 1.73 g/cm³ |
| Melting point | 129.5 °C (265.1 °F; 402.6 K) |
| Molecular weight | 287.1433 |
| Solubility | Practically insoluble in water; soluble in acetone, benzene, and other organic solvents |
Table 1: Physical properties of tetryl
Thermodynamic Properties
The thermochemical properties of tetryl have been thoroughly studied and documented. Research has provided the following thermodynamic data:
| Quantity | Value | Units |
|---|---|---|
| Standard enthalpy of formation (solid) | 41.0 ± 4.6 | kJ/mol |
| Heat of combustion (solid) | -3500 ± 30 | kJ/mol |
| Heat capacity (at 298 K) | 290.9 | J/mol·K |
Table 2: Thermodynamic properties of tetryl at standard conditions
Explosive Properties and Characteristics
Tetryl possesses significant explosive properties that have made it valuable for military applications throughout its history. It functions as a powerful secondary high explosive with notable sensitivity to various stimuli.
Detonation Characteristics
Tetryl demonstrates impressive explosive performance parameters:
| Property | Value |
|---|---|
| Detonation velocity | 7200-7300 m/s (23,600-23,900 ft/s) |
| Sensitivity to impact | Higher than TNT, similar to picric acid |
| Sensitivity to friction | Moderate to high |
| Sensitivity to electrostatic discharge | Sensitive |
| Stability in storage | Good at normal temperatures |
Table 3: Detonation characteristics of tetryl
Comparative Sensitivity
When compared to other common explosives, tetryl occupies an intermediate position in terms of sensitivity and power. It is more sensitive than TNT and ammonium picrate, making it suitable for use as a booster explosive . This heightened sensitivity to detonation stimuli is a key factor in its historical use as a component in detonators and primers for less sensitive main charges.
Tetryl burns readily when ignited and can be detonated by various stimuli including friction, shock, or spark . When heated, it undergoes a sequence of physical and chemical changes: first melting, then decomposing, and ultimately exploding . This behavior necessitates careful handling and appropriate safety measures when working with the compound.
History and Development
Tetryl has a rich history within the field of explosive chemistry, dating back to the late 19th century. Its development and application span multiple decades and world events, particularly during periods of global conflict.
Military Applications and Peak Usage
The compound gained prominence during World War I and continued in widespread use through World War II, serving primarily as a detonator and booster explosive in military munitions . During this period, tetryl became a standard component in explosive chains, valued for its ability to reliably detonate less sensitive main charges and for producing superior fragmentation when used as a bursting charge in small-caliber projectiles .
The stability of tetryl over time made it particularly desirable for military applications, where long-term storage reliability is crucial . Its use persisted well beyond World War II, though production gradually declined as newer alternatives emerged.
Production and Synthesis
The production of tetryl has evolved over time, with various synthesis methods developed to optimize yield and purity. Though commercial production has ceased in the United States, understanding these processes remains relevant for historical context and specialized applications.
Synthesis Methods
The standard industrial synthesis of tetryl involved a batch process utilizing dimethylaniline as a precursor:
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Dissolving dimethylaniline in excess concentrated sulfuric acid at 20-30°C
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Formation of dimethylaniline sulfate
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Subsequent nitration steps to introduce the multiple nitro groups
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Purification and crystallization to obtain the final product
This process required careful control of temperature and reaction conditions to ensure product quality and safety during manufacture.
Applications and Uses
Throughout its history, tetryl has served in various capacities, with its primary applications being in the military explosives sector. Its unique properties made it particularly suitable for specific roles within explosive devices and systems.
Military and Explosive Applications
Tetryl found its principal use as a booster explosive—a small charge positioned between the primary detonator and the main explosive charge to ensure reliable detonation transmission . This function was critical in munitions where the main explosive charge (often TNT) was too insensitive to be reliably detonated directly by the primary initiator.
Additional military applications included:
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Use as the standard bursting charge for small-caliber projectiles, where it produced superior fragmentation compared to TNT
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Component in detonators and blasting caps necessary for the positive detonation of TNT
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Ingredient in binary explosives such as "tetrytols"—mixtures containing 80% tetryl and 20% TNT—used as base charges in detonators
Non-explosive Applications
Beyond its explosive applications, tetryl has been utilized as a chemical indicator in laboratory settings. It functions in the pH range between 10.8 (appearing colorless) and 13.0 (displaying a red-brown color), providing a visual indication of strongly basic conditions .
Modern and Emerging Applications
In recent research, tetryl has found novel application in the fabrication of detonation nanodiamonds . This process utilizes the explosive nature of tetryl to create high-pressure, high-temperature conditions necessary for nanodiamond formation. Studies comparing nanodiamonds produced from tetryl with those from traditional TNT-RDX mixtures have found comparable quality and characteristics, suggesting tetryl may serve as a promising alternative material for nanodiamond production .
| Exposure Route | Primary Effects |
|---|---|
| Dermal contact | Yellow skin staining, dermatitis, sensitization |
| Inhalation | Respiratory tract irritation, coughing, potentially liver damage at high concentrations |
| Eye contact | Irritation, potential damage |
| Ingestion | Limited data, potential for systemic toxicity |
Table 4: Exposure routes and health effects of tetryl
Workers historically exposed to tetryl commonly developed characteristic yellow staining of the skin, particularly on the hands, face, and hair, due to its dyeing properties . More concerning were the allergic and irritant responses, including dermatitis and respiratory irritation, which affected many workers in tetryl production facilities.
Occupational Exposure Limits
Regulatory agencies have established the following exposure limits for tetryl:
| Parameter | Value | Notes |
|---|---|---|
| Recommended Exposure Limit (REL) | 3 mg/m³ | [skin] designation indicates potential for dermal absorption |
| Permissible Exposure Limit (PEL) | 3 mg/m³ | [skin] designation indicates potential for dermal absorption |
| Immediately Dangerous to Life or Health (IDLH) | 750 mg/m³ | Emergency planning threshold |
Table 5: Occupational exposure limits for tetryl
Protective Measures
For those who may still encounter tetryl in remediation, disposal, or research settings, recommended protective measures include:
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Preventing skin contact through appropriate personal protective clothing
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Eye protection to prevent contact with eyes
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Immediate washing of skin when contamination occurs
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Daily washing at the end of each work shift
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Removal and replacement of contaminated clothing
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Changing into uncontaminated clothing before leaving the workplace
These measures help minimize exposure risk and potential health effects associated with tetryl handling.
Environmental Considerations and Disposal
With the cessation of large-scale tetryl production, the focus has shifted to managing existing stocks and addressing environmental concerns related to historical production and disposal sites.
Environmental Persistence
Tetryl's environmental behavior is characterized by its limited water solubility and potential for persistence in soil at contaminated sites. While specific degradation rates vary with environmental conditions, the compound's stability—once valued for military applications—presents challenges for environmental remediation.
Disposal and Remediation
Current management of tetryl largely involves the disposal of aging military stockpiles. The U.S. Department of Defense has implemented programs to safely destroy stored tetryl at military installations . One innovative approach proposed in 2007 involved the beneficial use of demilitarized tetryl as part of surface mining operations for coal, potentially providing both a disposal solution and a functional application for this material .
Remediation of tetryl-contaminated sites typically requires specialized approaches due to the compound's explosive nature and potential environmental impacts. Such efforts must balance safety concerns with environmental protection goals.
Research and Development
Despite its diminished current use, tetryl continues to be the subject of scientific research across multiple domains, including replacement formulations, derivative compounds, and novel applications.
Replacement Formulations
Significant research has focused on developing tetryl replacements that maintain desired performance characteristics while addressing concerns regarding stability, toxicity, or cost. Studies have evaluated formulations based on RDX (cyclotrimethylenetrinitramine) with various additives, assessing their sensitiveness to mechanical stimuli (impact, friction), thermal stability, and detonation performance .
These replacement formulations have generally demonstrated lower sensitivity to impact and electrostatic spark compared to tetryl, while maintaining similar sensitivity to friction. Their response to thermal stimuli typically reflects the thermal decomposition behavior of RDX, their primary constituent .
Derivative Compounds
Chemical modifications of the basic tetryl structure have yielded various derivatives with altered properties. Notable examples include:
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3-aminotetryl (3AT) and 3,5-diaminotetryl (3,5DAT) - Amino derivatives with different thermal stability and explosive sensitivity profiles
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Tetryl analogs with varied alkyl chain lengths (pentyl, hexyl, nonyl) - Compounds with systematically altered explosive properties relative to the basic tetryl structure
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